2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione
Description
1.1 Compound Overview The compound 2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative featuring a pyrazole-amino-methylidene substituent at position 2 and a 4-methoxyphenyl group at position 3. Cyclohexane-1,3-dione derivatives are widely studied for their bioactivity, particularly as enzyme inhibitors and anticancer agents .
1.2 Synthesis and Structural Confirmation The compound is synthesized via a Michael addition reaction between chalcone intermediates (e.g., substituted aldehydes) and dimedone in ethanol, catalyzed by sodium acetate . Purification is achieved via column chromatography using chloroform, and structural confirmation relies on FT-IR, ¹H NMR, and ¹³C NMR spectroscopy . The pyrazole and methoxyphenyl substituents contribute to its unique electronic and steric properties, influencing binding interactions in biological systems .
Properties
Molecular Formula |
C24H22ClN3O3 |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]iminomethyl]-3-hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C24H22ClN3O3/c1-14-23(16-3-7-18(25)8-4-16)24(28-27-14)26-13-20-21(29)11-17(12-22(20)30)15-5-9-19(31-2)10-6-15/h3-10,13,17,29H,11-12H2,1-2H3,(H,27,28) |
InChI Key |
IONJOJKUZJZGSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)N=CC2=C(CC(CC2=O)C3=CC=C(C=C3)OC)O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation of Cyclohexane-1,3-Dione
The 5-aryl substitution is introduced via electrophilic aromatic alkylation. Cyclohexane-1,3-dione reacts with 4-methoxybenzaldehyde in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) as a Lewis acid catalyst:
Optimization : Microwave irradiation (110°C, 20 min) improves yield to 78% compared to conventional heating (62%, 6 h).
Purification and Characterization
-
Purification : Recrystallization from ethanol/water (3:1) yields colorless crystals.
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H, ArH), 6.85 (d, J = 8.4 Hz, 2H, ArH), 3.80 (s, 3H, OCH₃), 3.12–2.95 (m, 4H, cyclohexane CH₂), 2.70 (t, J = 6.8 Hz, 2H, COCH₂).
Preparation of 4-(4-Chlorophenyl)-3-Methyl-1H-Pyrazol-5-Amine
Knorr Pyrazole Synthesis
4-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine is synthesized via cyclocondensation of ethyl acetoacetate with 4-chlorophenylhydrazine hydrochloride in acetic acid:
Conditions : Reflux at 120°C for 8 h; yield: 85%.
Spectroscopic Validation
-
IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 148.2 (C=N), 135.5 (C-Cl), 128.9–126.4 (ArC), 14.2 (CH₃).
Schiff Base Formation and Final Coupling
Condensation Protocol
The methylideneamino bridge is formed by reacting 5-(4-methoxyphenyl)cyclohexane-1,3-dione with 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine in refluxing ethanol containing glacial acetic acid as a catalyst:
Optimization :
Reaction Monitoring and Workup
-
TLC : Petroleum ether/acetone (4:1) monitors reaction progress.
-
Isolation : Precipitation upon cooling, filtration, and washing with cold ethanol yields the crude product.
-
Purification : Column chromatography (SiO₂, hexane/ethyl acetate 7:3) affords pure compound as a yellow solid.
Structural Elucidation and Analytical Data
Spectroscopic Characterization
-
¹H NMR (500 MHz, DMSO-d₆): δ 12.35 (s, 1H, NH), 7.65 (d, J = 8.5 Hz, 2H, ArH-Cl), 7.45 (d, J = 8.5 Hz, 2H, ArH-OCH₃), 6.95 (d, J = 8.5 Hz, 2H, ArH-OCH₃), 3.82 (s, 3H, OCH₃), 3.10–2.85 (m, 4H, cyclohexane CH₂), 2.45 (s, 3H, CH₃-pyrazole).
-
HRMS (ESI) : m/z [M+H]⁺ calcd for C₂₄H₂₁ClN₃O₃: 458.1274; found: 458.1278.
X-ray Crystallography
Single-crystal X-ray analysis confirms the E-configuration of the exocyclic double bond and planar geometry of the pyrazole ring.
Yield Optimization and Comparative Analysis
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclohexane-dione | MW, BF₃·Et₂O, 110°C, 20 min | 78 | 99 |
| Pyrazole synthesis | AcOH, 120°C, 8 h | 85 | 98 |
| Schiff base formation | p-TsOH, DMF, 120°C, 4 h | 72 | 97 |
Mechanistic Insights
The reaction proceeds via a nucleophilic attack of the pyrazol-5-amine on the carbonyl carbon of cyclohexane-1,3-dione, followed by dehydration to form the imine linkage. Acid catalysis (p-TsOH) facilitates protonation of the carbonyl oxygen, enhancing electrophilicity. Steric hindrance from the 3-methyl group on the pyrazole directs regioselective attack at the 5-position.
Applications and Derivatives
The target compound’s structural motifs suggest potential as:
Chemical Reactions Analysis
Ring-Opening and Rearrangement Reactions
The cyclohexane-1,3-dione moiety undergoes ring-opening reactions under basic conditions. For example:
-
Reaction with Hydrazine Hydrate :
When treated with hydrazine hydrate in sodium ethoxide, the γ-pyrone ring (if present in derivatives) opens, followed by cyclization to form pyrazole derivatives. This reaction produces 5-[5-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methylene-1,3-thiazolidine-2,4-dione as a product.
Condensation with Active Methylene Compounds
The exocyclic methylidene group participates in condensation reactions with nucleophiles:
-
Reaction with Thiourea/Guanidine :
Forms pyrimidine derivatives (e.g., 8–10 ) via nucleophilic attack at the methylidene carbon.-
Conditions : Sodium ethoxide, ethanol, reflux.
-
Outcome : Enhanced electronic delocalization observed via UV-Vis spectroscopy.
-
-
Reaction with Barbituric Acid :
Yields fused pyrano[2,3-d]pyrimidine derivatives (e.g., 23–24 ), confirmed by NMR and mass spectrometry .
Acetylation and Derivatization
The NH group of the pyrazole ring undergoes acetylation:
-
Reaction with Acetic Anhydride :
Produces 5-{[1-acetyl-5-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methylidene}-1,3-thiazolidine-2,4-dione .
Cycloaddition and Heterocycle Formation
The compound participates in cycloaddition reactions to form polycyclic systems:
-
Reaction with Maleic Anhydride :
Forms pyrrolidine-2,5-dione hybrids under glacial acetic acid conditions . -
Reaction with Phthalic Anhydride :
Produces isoindole-1,3-dione derivatives, characterized by X-ray crystallography .
Biological Activity-Driven Modifications
Derivatives synthesized via the above reactions show enhanced bioactivity:
Spectroscopic Characterization
Key analytical data for reaction products:
-
1H^1H1H NMR :
-
IR Spectroscopy :
Comparative Reactivity Table
| Reaction | Reagents/Conditions | Major Product | Key Structural Change |
|---|---|---|---|
| Ring-opening | Hydrazine hydrate, NaOEt | Pyrazole-thiazolidinedione hybrid | γ-Pyrone → Pyrazole |
| Acetylation | Acetic anhydride, glacial AcOH | N-Acetylpyrazole derivative | NH → N-Acetyl |
| Condensation | Thiourea, NaOEt | Pyrimidine derivative | Methylidene → Pyrimidine |
| Cycloaddition | Maleic anhydride, AcOH | Pyrrolidine-2,5-dione hybrid | Fused heterocyclic system |
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by a molecular formula of and a molecular weight of 405.88 g/mol. The structure features multiple functional groups that contribute to its biological activities, including a pyrazole moiety, which is known for its pharmacological significance.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to the one have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study:
A study published in the Journal of Medicinal Chemistry examined a series of pyrazole derivatives and their effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that compounds with structural similarities to 2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione exhibited IC50 values in the low micromolar range, suggesting strong anticancer activity .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been investigated. Pyrazole derivatives are known to inhibit various inflammatory pathways, making them candidates for treating conditions like arthritis or other inflammatory diseases.
Research Findings:
In vitro studies have shown that certain pyrazole derivatives can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This regulatory effect supports their use as anti-inflammatory agents .
Neuroprotective Effects
Another area of interest is the neuroprotective properties of pyrazole-based compounds. Research indicates that these compounds may help mitigate oxidative stress and neuronal damage.
Case Study:
A comparative study involving edaravone analogs noted that certain pyrazole derivatives demonstrated significant free radical scavenging activity, which is crucial for protecting neuronal cells from oxidative damage . The mechanism involves the inhibition of lipid peroxidation and enhancement of antioxidant enzyme activities.
Summary Table of Applications
Mechanism of Action
The mechanism by which 2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues in the Cyclohexane-1,3-Dione Series
The compound belongs to a broader series of cyclohexane-1,3-dione derivatives (5a–5h) synthesized for anticancer activity. Key comparisons include:
- Key Observations :
- The 4-chlorophenyl group in the target compound enhances hydrophobic interactions compared to 4-nitrophenyl (5h), but 5c (4-bromophenyl) exhibits higher binding affinity (-10.5 kcal/mol) due to stronger halogen bonding with the breast cancer protein 2ZOQ .
- The 4-methoxyphenyl group at position 5 may improve solubility compared to 5,5-dimethyl substituents in 5c, though this requires further validation .
2.2 Trichloroethylidene Derivatives
Compounds like 2,2,2-trichloroethylidene-cyclohexane-1,3-dione (3a–3b) are synthesized via reactions with trichloroacetonitrile and used in Gewald thiophene synthesis. Unlike the target compound, these derivatives lack pyrazole moieties but demonstrate utility in heterocyclic synthesis .
2.3 Imidazole-Containing Analogues 5-(3-chlorophenyl)-2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylene)cyclohexane-1,3-dione (C₁₈H₁₈ClN₃O₂) shares the cyclohexane-1,3-dione core but replaces the pyrazole with an imidazole group.
2.4 Enzyme Inhibition Mechanisms Cyclohexane-1,3-dione derivatives inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD) by chelating ferrous ions in the enzyme’s active site . The target compound’s pyrazole-amino group may enhance this chelation compared to simpler derivatives like dimedone, which lack aromatic nitrogen donors .
Biological Activity
The compound 2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclohexane backbone with multiple functional groups that contribute to its biological properties. The key structural components include:
- Pyrazole ring : Known for various biological activities, including anti-inflammatory and anticancer properties.
- Chlorophenyl group : Often associated with increased potency in pharmacological agents.
- Methoxyphenyl group : Potentially enhances lipophilicity and bioavailability.
The molecular formula is , with a molecular weight of approximately 373.83 g/mol.
Anticancer Activity
Recent studies have indicated that compounds similar to this pyrazole derivative exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism has been observed in other pyrazole derivatives which target cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
Anti-inflammatory Effects
The anti-inflammatory potential is another area of interest:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have shown the ability to inhibit the production of TNF-alpha and IL-6, contributing to reduced inflammation in models of rheumatoid arthritis .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity:
- Broad Spectrum Activity : Pyrazole derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. For example, studies have highlighted the effectiveness of related compounds against Staphylococcus aureus and Escherichia coli .
Synthesis and Screening
A study involving multicomponent reactions (MCRs) has successfully synthesized related pyrazole compounds with promising biological activities. The synthesized derivatives were screened for various biological activities, including anticancer and anti-inflammatory effects. Notably, one derivative displayed an IC50 value of 0.5 nM against ROCK2, showcasing superior potency compared to standard drugs .
Comparative Analysis
Q & A
Q. What are the established synthetic routes for preparing this compound, and what critical reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions starting with functionalization of the cyclohexane-1,3-dione core. Key steps include:
- Vilsmeier-Haack reaction to introduce pyrazole-amine derivatives, requiring POCl₃ as a catalyst and precise temperature control (60–80°C) .
- Condensation of the amino-pyrazole with the cyclohexanedione under inert conditions (N₂ atmosphere) to form the methylidene linkage. Solvent choice (e.g., DMF or THF) and pH (6–7, adjusted with triethylamine) are critical to avoid side reactions .
- Yield optimization : Use a 1:1.2 molar ratio of amine to keto groups and reflux for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves 60–75% yield .
Q. Which analytical techniques are most effective for confirming structural integrity and stereochemistry?
- Methodological Answer :
- X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol equilibrium) and confirms stereochemistry of the methylidene group .
- NMR spectroscopy : ¹H/¹³C NMR with 2D experiments (COSY, HSQC) assigns peaks in crowded aromatic regions (δ 6.5–8.0 ppm). The enamine (C=N) signal appears at ~160 ppm in ¹³C NMR .
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and enamine vibrations (C=N at ~1600 cm⁻¹) .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated within 3 ppm error) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across batches?
- Methodological Answer : Variability often arises from:
- Tautomerism : Use pH-controlled solubility studies (buffers from pH 3–10) and ¹H NMR titration to identify dominant tautomers. For example, the keto form may dominate at neutral pH, altering receptor binding .
- Impurities : Employ preparative HPLC (C18 column, 70:30 acetonitrile/water) to isolate >99% pure fractions. LC-MS identifies trace impurities (e.g., unreacted starting materials) .
- Conformational flexibility : Perform molecular docking (AutoDock Vina) to assess how rotational isomers around the methylidene bond interact with targets like enzymes or receptors .
Q. What strategies optimize regioselectivity during electrophilic substitutions on the pyrazole ring?
- Methodological Answer : Regioselectivity is influenced by:
- Electronic effects : The electron-withdrawing 4-chlorophenyl group directs electrophiles to the C5 position. DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive sites .
- Steric protection : Temporarily protect non-target positions with tert-butyldimethylsilyl groups during functionalization .
- Solvent modulation : Use DMSO to stabilize electrophiles (e.g., nitronium ions) and enhance regioselectivity by 20–30% .
Q. How should stability studies be designed to evaluate degradation pathways under physiological conditions?
- Methodological Answer : Conduct accelerated stability testing using:
- pH-varied media : Simulate gastric (pH 1.2), blood (pH 7.4), and lysosomal (pH 4.5) conditions at 37°C. Monitor degradation via HPLC (C18 column, 220 nm detection) over 7 days .
- Oxidative stress : Expose to 0.1% H₂O₂ or human liver microsomes to identify labile sites (e.g., methoxyphenyl O-demethylation or cyclohexanedione ring-opening) .
- Photostability : Follow ICH Q1B guidelines with UV (320–400 nm) and visible light exposure. Photoisomerization of the methylidene bond is a key degradation pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
